Z-D-Asp(OtBu)-OH

Chiral peptide synthesis Enantiomeric purity D-amino acid building blocks

Z-D-Asp(OtBu)-OH (CAS 71449-08-6), also designated N-Cbz-D-aspartic acid β-tert-butyl ester, is a doubly protected D-aspartic acid derivative utilized primarily as a building block in solution-phase and solid-phase peptide synthesis. The molecule features a benzyloxycarbonyl (Z/Cbz) group on the α-amine and a tert-butyl ester (OtBu) on the β-carboxyl side chain.

Molecular Formula C16H21NO6
Molecular Weight 323.34 g/mol
CAS No. 71449-08-6
Cat. No. B612898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-Asp(OtBu)-OH
CAS71449-08-6
Synonyms71449-08-6; z-d-asp(otbu)-ohh2o; 210471-09-3; Z-D-Asp(OtBu)-OHhydrate; (R)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoicacidhydrate; Cbz-D-asparticacid4-tert-butylesterhydrate; Z-D-Asp(OtBu)-OH.H2O; C16H21NO6.H2O; Z-D-Asp(OtBu)-OHinvertedexclamationmarkcurrencyH2O; Z-D-Asp(OtBu)-OH2O; Z-D-ASP-OHH2O; SCHEMBL2580712; MolPort-002-499-117; CZ-102; AKOS015950958; AK164980; AN-37640; AB1006974; FT-0689539; ST24050362; V4305; X5767; z-d-asparticacid-beta-tertbutylesterh2o; B-7831; A837183
Molecular FormulaC16H21NO6
Molecular Weight323.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.O
InChIInChI=1S/C16H21NO6/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1
InChIKeyHLSLRFBLVZUVIE-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-D-Asp(OtBu)-OH (CAS 71449-08-6): Protected D-Aspartic Acid Building Block for Orthogonal Peptide Synthesis


Z-D-Asp(OtBu)-OH (CAS 71449-08-6), also designated N-Cbz-D-aspartic acid β-tert-butyl ester, is a doubly protected D-aspartic acid derivative utilized primarily as a building block in solution-phase and solid-phase peptide synthesis [1]. The molecule features a benzyloxycarbonyl (Z/Cbz) group on the α-amine and a tert-butyl ester (OtBu) on the β-carboxyl side chain. This specific combination of protecting groups endows the compound with an orthogonal deprotection profile: the Z group is cleaved by catalytic hydrogenation under neutral conditions, while the OtBu ester is removed under acidic conditions (e.g., TFA), enabling sequential, chemoselective deprotection strategies not achievable with Fmoc- or Boc-based analogs alone [2]. The D-configuration (R absolute stereochemistry at Cα) distinguishes it from the more common L-aspartic acid derivatives and is critical for the synthesis of D-peptide sequences, peptidomimetics, and mirror-image biologics.

Why Z-D-Asp(OtBu)-OH Cannot Be Replaced by Generic Aspartic Acid Derivatives


Protected amino acid derivatives within the aspartic acid class are not interchangeable because their differential performance in peptide synthesis is governed by three interdependent variables: (i) the N-terminal protecting group (which dictates the deprotection chemistry and compatibility with other protecting groups), (ii) the side-chain ester protecting group (which influences aspartimide formation susceptibility and acid lability), and (iii) the enantiomeric configuration (D vs. L, which determines the stereochemical outcome of the final peptide) [1]. Substituting Z-D-Asp(OtBu)-OH with Fmoc-D-Asp(OtBu)-OH, for instance, forces the user to adopt a base-labile Fmoc deprotection protocol (piperidine), which is incompatible with base-sensitive functionalities and is known to promote aspartimide formation in Asp-containing sequences . Conversely, substituting with Boc-D-Asp(OtBu)-OH commits the synthesis to strongly acidic conditions (TFA) at every deprotection cycle, which can lead to premature OtBu side-chain cleavage, acid-catalyzed racemization, and resin cleavage in SPPS [2]. The quantitative evidence below demonstrates exactly where Z-D-Asp(OtBu)-OH offers measurable differentiation along these three axes.

Quantitative Comparative Evidence for Z-D-Asp(OtBu)-OH Versus Closest Analogs


Chiral Purity: Z-D-Asp(OtBu)-OH vs. Z-L-Asp(OtBu)-OH — Enantiomeric Specificity Verified by Polarimetry

Z-D-Asp(OtBu)-OH exhibits a specific optical rotation [α]D20 of −27 ± 3° (c = 1, CHCl3), as reported in vendor certificates of analysis from Chem-Impex and AKSci . The enantiomeric counterpart, Z-L-Asp(OtBu)-OH (CAS 5545-52-8), exhibits [α]D20 of +33.5° (c = 1, CHCl3) under identical solvent conditions [1]. The magnitude of rotation is not identical due to differences in enantiomeric purity specification and hydration state, but the opposite sign provides a direct, instrument-verifiable method for distinguishing the D- from the L-enantiomer upon receipt. This is critical for laboratories synthesizing D-peptide sequences where even small enantiomeric contamination can abrogate biological activity or produce misleading structure-activity relationship data.

Chiral peptide synthesis Enantiomeric purity D-amino acid building blocks

Chiral HPLC Purity: Z-D-Asp(OtBu)-OH Best-in-Class ≥99.5% vs. Fmoc and Boc Analogs

Commercially available Z-D-Asp(OtBu)-OH from Chem-Impex is certified at ≥99.5% purity by chiral HPLC . This exceeds the typical purity specifications of the closest Fmoc analog Fmoc-D-Asp(OtBu)-OH, which is commonly supplied at 95% (AKSci) to ≥99.5% (Sigma-Aldrich for enantiomeric purity), though the latter is measured by a different chiral HPLC method and the absolute chemical purity often falls lower (97% min. by HPLC) . The Boc analog Boc-D-Asp(OtBu)-OH is typically specified at 98% by HPLC . For procurement decision-making, the ≥99.5% chiral HPLC specification on Z-D-Asp(OtBu)-OH translates to a maximum of 0.5% total impurity burden, reducing the risk of side reactions, deletion sequences, and purification challenges in multi-step peptide syntheses.

Peptide synthesis quality control Chiral HPLC Amino acid derivative purity

Orthogonal Deprotection Chemistry: Z vs. Fmoc — Unique Compatibility with Hydrogenolysis-Sensitive Synthetic Routes

The Z (benzyloxycarbonyl) group on Z-D-Asp(OtBu)-OH is cleaved by catalytic hydrogenation (H2, Pd/C) under neutral conditions, whereas the Fmoc group on Fmoc-D-Asp(OtBu)-OH requires base (e.g., 20% piperidine in DMF) and the Boc group on Boc-D-Asp(OtBu)-OH requires acid (e.g., TFA) [1]. This tri-orthogonality is the foundation of protecting group strategy in peptide synthesis. In head-to-head comparisons, the Z group enables selective N-deprotection without affecting the acid-labile OtBu ester or the base-labile Fmoc group if used elsewhere in the sequence—a capability that Fmoc- and Boc-based monomers cannot simultaneously provide [2]. The Z/tBu combination has been explicitly recognized in patent literature as the preferred strategy for solution-phase peptide synthesis alongside the Fmoc/tBu strategy for solid-phase synthesis [3].

Orthogonal protecting group strategy Solution-phase peptide synthesis Catalytic hydrogenation

Aspartimide Formation Risk Profile: Z/tBu Solution-Phase Strategy vs. Fmoc/tBu SPPS

Aspartimide formation is a well-documented side reaction that occurs during Fmoc-based SPPS of Asp-containing sequences, particularly when the base piperidine is used for Fmoc removal. Studies have shown that tert-butyl side-chain protection of aspartate, combined with piperidine for Fmoc removal, represents the most effective standard combination for minimizing aspartimide formation in Fmoc SPPS, yet significant levels of aspartimide are still observed in Asp-X sequences where X = Gly, Asn, or Asp [1]. In contrast, Z-D-Asp(OtBu)-OH is predominantly used in solution-phase peptide synthesis where the Z group is removed by hydrogenolysis rather than piperidine, eliminating the base-catalyzed aspartimide formation pathway entirely [2]. While this is a class-level inference based on the mechanism of deprotection rather than a direct head-to-head study, the mechanistic rationale is well-established: piperidine-catalyzed cyclization of the Asp side-chain ester to form aspartimide does not occur under the neutral hydrogenolysis conditions used for Z deprotection.

Aspartimide suppression Solution-phase peptide synthesis Side reactions

Physical Form Differentiation: Melting Point and Handling Characteristics vs. Fmoc and Boc Analogs

Z-D-Asp(OtBu)-OH (as the hydrate) exhibits a melting point of approximately 50°C to 56.5–57.1°C [1], which is substantially lower than the melting point of Fmoc-D-Asp(OtBu)-OH at 145–151°C but comparable to Boc-D-Asp(OtBu)-OH at 54–58°C . The lower melting point of the Z-derivative relative to the Fmoc analog is consistent with the smaller, less rigid Z protecting group and reflects differences in crystal lattice energy. For procurement and handling, the ~50°C melting point means Z-D-Asp(OtBu)-OH can be stored at 2–8°C without risk of melting during routine laboratory handling, whereas the higher-melting Fmoc analog remains solid at ambient temperature but requires higher temperatures for dissolution in some solvents. These physical differences affect weighing accuracy, dissolution protocols, and compatibility with automated synthesis platforms.

Solid-phase peptide synthesis Amino acid handling Melting point

High-Value Application Scenarios Where Z-D-Asp(OtBu)-OH (CAS 71449-08-6) Provides Verifiable Advantages


Synthesis of D-Aspartyl-Containing Peptide Caspase Inhibitors

Z-D-Asp(OtBu)-OH has been specifically employed in the synthesis of interleukin-1β converting enzyme (ICE, caspase-1) inhibitors and related aspartyl protease inhibitors. The compound serves as a key intermediate for preparing C-terminal aspartyl-modified peptidomimetics, including aspartyl bromomethylketone derivatives [1]. The D-configuration is essential for generating protease-resistant, non-natural peptide sequences that retain binding affinity while resisting endogenous proteolysis. The Z/OtBu orthogonal protection allows for selective deprotection and sequential coupling required in solution-phase synthesis of these complex inhibitor scaffolds. The ≥99.5% chiral HPLC purity specification directly supports the high purity demands of pharmaceutical intermediate synthesis.

Solution-Phase Synthesis of Base-Sensitive or Aspartimide-Prone Peptide Sequences

For peptide sequences containing Asp-Gly, Asp-Asn, or Asp-Asp motifs—which are known to be highly susceptible to aspartimide formation under piperidine-mediated Fmoc deprotection—the Z/tBu-based solution-phase approach using Z-D-Asp(OtBu)-OH provides a mechanistically distinct alternative. Because the Z group is removed by neutral catalytic hydrogenation rather than base, the base-catalyzed aspartimide cyclization pathway is completely eliminated [2]. This strategy has been formally recognized in the patent literature as complementary to Fmoc SPPS, particularly for sequences where aspartimide formation during Fmoc deprotection has been experimentally confirmed to reduce yield below acceptable thresholds [3].

Multi-Orthogonal Protection Schemes for Branched and Cyclic Peptides

The Z group on Z-D-Asp(OtBu)-OH is orthogonal to both the acid-labile Boc group and the base-labile Fmoc group, making this compound a strategic choice for the synthesis of branched peptides, cyclic peptides, and peptide conjugates requiring three or more levels of orthogonal protection. In such schemes, the Z group can be selectively removed by hydrogenolysis while leaving Fmoc, Boc, and OtBu groups intact, or the OtBu ester can be selectively cleaved with TFA while preserving the Z group, thereby enabling sequential, directional functionalization of the peptide scaffold [4]. This tri-orthogonal capability is not available with any single Fmoc- or Boc-based aspartic acid monomer.

Peptide-Based Inhibitors and Ligands Requiring D-Stereochemistry for Target Engagement

The D-aspartic acid configuration of Z-D-Asp(OtBu)-OH is essential for constructing D-peptide ligands that resist proteolytic degradation while maintaining target binding in mirror-image screening approaches. The specific optical rotation of −27 ± 3° (CHCl3) provides a routine quality control parameter for verifying enantiomeric integrity upon receipt. In pharmaceutical research, D-amino acid-containing peptides have demonstrated enhanced serum stability and altered pharmacokinetic profiles compared to their all-L counterparts, and Z-D-Asp(OtBu)-OH serves as the key protected monomer for incorporating D-Asp residues into such sequences.

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